molecular formula C10H10ClN B2603200 2-(4-Chlorophenyl)butanenitrile CAS No. 39066-10-9

2-(4-Chlorophenyl)butanenitrile

Cat. No.: B2603200
CAS No.: 39066-10-9
M. Wt: 179.65
InChI Key: CPOQXAYHQYYHHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)butanenitrile is an organic compound with the chemical formula C10H10ClN It is characterized by the presence of a chlorophenyl group attached to a butanenitrile moiety

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol.

    From Amides: Another method involves the dehydration of 4-chlorobenzyl amide using phosphorus pentoxide (P4O10) as a dehydrating agent.

Industrial Production Methods:

  • Industrially, the compound can be synthesized using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Types of Reactions:

    Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Reduction: 2-(4-Chlorophenyl)butylamine.

    Oxidation: 2-(4-Chlorophenyl)butanoic acid.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)butanenitrile depends on its application:

Comparison with Similar Compounds

    2-(4-Bromophenyl)butanenitrile: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)butanenitrile: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-Methylphenyl)butanenitrile: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

Properties

IUPAC Name

2-(4-chlorophenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQXAYHQYYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 0.42 g (10.5 mmol) NaH (60% dispersion in mineral oil) were added at ambient temperature 1.67 g (11 mmol) 4-chlorophenyl-acetonitrile in 10 ml anhydrous tetrahydrofuran. The reaction mixture was stirred at ambient temperature for 2 hours and then cooled to −20° C. 0.78 ml (10.5 mmol) Bromoethane was added drop-wise to the reaction mixture over 30 minutes. The reaction was warmed to ambient temperature while stirring over 2 hours. The reaction mixture was quenched by addition of 20 ml of saturated ammonium chloride solution. Dichloromethane was added, the organic phase was separated and the aqueous phase washed with dichloromethane. The combined organic phase was dried over MgSO4 and evaporated to afford rac-2-(4-chloro-phenyl)butyronitrile as a brown oil that did not require further purification. NMR (CDCl3, ppm): 0.80 (3H, t), 1.82 (2H, dq), 3.64 (1H, t), 7.30-7.15 (4H, m).
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of NaH (4.0 g, 99 mmol) in 50 mL NMP stirred at 0° C., was treated dropwise with a mixture of bromoethane (11 g, 99 mmol) and 2-(4-chlorophenyl)acetonitrile (15 g, 99 mmol) in 20 mL ether. The mixture was stirred at room temperature for 2 hours, cooled to 0° C., and quenched carefully with H2O. The resulting mixture was neutralized with 10% HCl to a pH of 5. The mixture was extracted with ether (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 5% EtOAc/hexane to give 9.1 g of the product as a pale yellow oil.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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